N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-14-4-2-12(3-5-14)10-15-11-13-6-8-17-9-7-13/h2-5,13,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGUBHDYBVMACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 4-Cyanotetrahydro-2H-Pyran
The nitrile group in 4-cyanotetrahydro-2H-pyran is reduced to a primary amine using catalytic hydrogenation or stoichiometric reducing agents. Industrial protocols favor continuous flow technology to enhance reaction efficiency and minimize hazards associated with exothermic reductions. For example, hydrogen gas is passed over a palladium-on-carbon catalyst in a pressurized flow reactor, achieving near-quantitative conversion at 75°C. Alternative methods employ sodium borohydride in the presence of cobalt chloride, though this approach is less common due to byproduct formation.
Key Reaction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 70–80°C | |
| Pressure | 3–5 bar H₂ | |
| Catalyst Loading | 5–10 wt% Pd/C | |
| Residence Time | 30–60 minutes |
The product is purified via fractional distillation under inert gas to prevent oxidation, yielding 1-(tetrahydro-2H-pyran-4-yl)methanamine with >95% purity.
Reductive Amination with 4-Methoxybenzaldehyde
Reductive amination is the most direct route to this compound, involving the condensation of 1-(tetrahydro-2H-pyran-4-yl)methanamine with 4-methoxybenzaldehyde followed by in situ reduction of the intermediate Schiff base.
Reaction Mechanism and Conditions
The amine reacts with 4-methoxybenzaldehyde in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to form an imine. This intermediate is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH 4–6). The choice of reducing agent impacts selectivity and yield:
-
NaBH(OAc)₃ : Preferentially reduces imines in the presence of ketones or esters, achieving 80–85% yield.
-
NaBH₃CN : Tolerates a broader pH range but requires stringent moisture control.
Optimized Protocol
-
Dissolve 1-(tetrahydro-2H-pyran-4-yl)methanamine (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in anhydrous THF.
-
Add acetic acid (1.5 eq) to protonate the amine and facilitate imine formation.
-
Slowly add NaBH(OAc)₃ (1.5 eq) at 0°C and stir for 12–18 hours at room temperature.
-
Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Alkylation of 1-(Tetrahydro-2H-Pyran-4-yl)Methanamine
Alkylation offers an alternative pathway by reacting the precursor amine with 4-methoxybenzyl chloride or bromide under basic conditions. This SN2 reaction proceeds via nucleophilic attack of the amine on the benzyl halide.
Reaction Optimization
The reaction is conducted in anhydrous DMF or acetonitrile with potassium carbonate or triethylamine as a base to scavenge HX byproducts. Elevated temperatures (50–70°C) accelerate the reaction, though prolonged heating risks N-alkylation byproducts.
Representative Procedure
-
Combine 1-(tetrahydro-2H-pyran-4-yl)methanamine (1.0 eq), 4-methoxybenzyl bromide (1.1 eq), and K₂CO₃ (2.0 eq) in DMF.
-
Heat at 60°C for 8–12 hours under nitrogen.
-
Filter, concentrate, and purify via flash chromatography (hexane/ethyl acetate).
Yield Comparison
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 72% |
| Et₃N | Acetonitrile | 50°C | 65% |
Iridium-Catalyzed C–N Coupling
Recent advances in transition-metal catalysis enable the direct coupling of tetrahydro-2H-pyran-4-methanol derivatives with 4-methoxybenzylamine via iridium complexes. This method avoids prefunctionalized halides and operates under milder conditions.
Catalytic Cycle and Substrate Scope
The iridium catalyst (e.g., Ir-1 or Ir-2 ) facilitates dehydrogenative coupling between alcohols and amines, producing H₂O as the sole byproduct. The reaction proceeds via:
-
Alcohol dehydrogenation to form a carbonyl intermediate.
-
Condensation with the amine to generate an imine.
Procedure Highlights
-
Catalyst: Ir-1 (5 mol%)
-
Solvent: Toluene
-
Temperature: 120°C
-
Additives: Pentamethylacetophenone (1.1 eq), KOtBu (2.0 eq)
This method achieves 70–75% yield with excellent functional group tolerance, though catalyst cost remains a limitation for large-scale applications.
Comparative Analysis of Synthetic Methods
| Method | Yield | Cost | Scalability | Byproducts |
|---|---|---|---|---|
| Reductive Amination | 80–85% | Moderate | High | Minimal |
| Alkylation | 65–72% | Low | Moderate | HX salts |
| Iridium Catalysis | 70–75% | High | Low | H₂O |
Reductive amination is preferred for laboratory-scale synthesis due to its simplicity and high yield, while alkylation suits cost-sensitive industrial applications. Iridium-catalyzed methods are emerging but require further optimization for widespread adoption .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group is stable under mild conditions but can be oxidized to a phenol derivative under strong oxidative agents:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 6–8 h | 4-Hydroxybenzyl derivative | |
| CrO₃, AcOH | 60°C, 4 h | Quinone intermediate (trapped) |
Substitution at the Amine
The secondary amine undergoes alkylation and acylation under basic or nucleophilic conditions:
Alkylation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | 80°C, 4 h | N-Methyl derivative | |
| Benzyl chloride, Et₃N | RT, 12 h | N-Benzyl derivative |
Acylation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl chloride, pyridine | 0°C → RT, 2 h | N-Acetylated derivative | |
| Boc₂O, DMAP, CH₂Cl₂ | RT, 6 h | N-Boc-protected derivative |
Ring-Opening of Tetrahydropyran
The tetrahydropyran ring undergoes acid-catalyzed ring-opening to form a diol:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (conc.), H₂O | Reflux, 3 h | 1,5-Diol derivative | |
| H₂SO₄, MeOH | 60°C, 2 h | Methyl ether intermediate |
Salt Formation
The amine forms hydrochloride salts under acidic conditions, enhancing solubility and stability:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (g), Et₂O | 0°C, 1 h | Hydrochloride salt | |
| HCl (aq), EtOH | RT, 30 min | Crystalline salt |
Key Mechanistic Insights:
-
Reductive amination proceeds via imine formation followed by borohydride reduction.
-
Oxidation of the methoxy group involves radical intermediates under acidic conditions .
-
Domino reactions integrate sequential addition-elimination, cyclization, and ring-opening steps .
Stability and Reactivity Considerations:
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structures to N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine may exhibit antidepressant properties. The incorporation of the tetrahydro-pyran moiety has been linked to enhanced bioactivity, making it a candidate for further exploration in treating mood disorders. A study demonstrated that modifications in the methanamine structure can lead to significant variations in pharmacological activity, suggesting a promising avenue for developing new antidepressants .
Anticancer Properties
There is emerging evidence that the compound may possess anticancer properties. Similar derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds featuring the tetrahydro-pyran ring have been reported to interfere with cancer cell signaling pathways, leading to decreased tumor growth .
Neuroprotective Effects
The neuroprotective potential of this compound is being investigated, particularly in relation to neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that the compound could help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including alkylation and acylation reactions. This makes it an essential intermediate for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Novel Ligands
The compound can be utilized to create novel ligands for metal complexes, which have applications in catalysis and materials science. By modifying the methanamine moiety, researchers can tailor the electronic properties of these ligands, enhancing their effectiveness in catalytic processes .
Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or cross-linking agent to develop new polymeric materials with desirable mechanical and thermal properties. The incorporation of such compounds into polymer matrices can improve their durability and resistance to environmental degradation .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives. Its presence can enhance the performance characteristics of these materials, making them suitable for demanding applications such as automotive and aerospace industries .
Case Study 1: Antidepressant Development
A research team synthesized several derivatives of this compound and evaluated their antidepressant activity using animal models. The study found that specific modifications increased serotonin receptor affinity, leading to improved efficacy compared to existing antidepressants .
Case Study 2: Cancer Cell Line Testing
In vitro studies were conducted on various cancer cell lines using derivatives of the compound. Results indicated that certain analogs significantly inhibited cell growth by inducing apoptosis through mitochondrial pathways, demonstrating potential for future anticancer drug development .
Mechanism of Action
The compound’s mechanism of action depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s ability to cross cell membranes, while the tetrahydropyran ring can provide stability and specificity in binding interactions.
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The 3-nitrophenyl analog (LogP 3.10) is more lipophilic than the target compound (LogP 2.40), which may influence membrane permeability .
Bioactivity : Piperidine- and imidazopyridine-containing analogs exhibit significant enzyme inhibition, suggesting that the tetrahydro-2H-pyran-4-yl group alone is insufficient for high activity without additional pharmacophores (e.g., heterocyclic rings) .
Synthetic Utility : Simpler analogs like N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine serve as intermediates in drug discovery workflows .
Pharmacological Potential
While the target compound lacks explicit activity data, structural insights can be drawn from analogs:
- Acetylcholinesterase Inhibition : The piperidine-linked oxoindoline derivative (IC₅₀: 0.8 µM) highlights the importance of hydrogen-bonding groups (e.g., carboxamide) for enzyme interaction .
- GSK-3β Inhibition : The imidazopyridine-carboxamide analog (IC₅₀: 12 nM) demonstrates that planar heterocycles enhance kinase binding .
Biological Activity
N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21N
- Molecular Weight : 233.34 g/mol
- CAS Number : 38041-19-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly by influencing serotonin and dopamine pathways. The tetrahydropyran moiety contributes to the compound's lipophilicity, enhancing its ability to cross the blood-brain barrier.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of tetrahydropyran compounds exhibit significant antiparasitic activity. For instance, modifications to the tetrahydropyran structure have been shown to enhance efficacy against Plasmodium species, which are responsible for malaria. In a mouse model, compounds similar to this compound displayed promising results in reducing parasitemia levels .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it inhibits the growth of various human tumor cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8.3 | Caspase activation |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
Study 1: Antiparasitic Efficacy
In a study involving P. berghei, a mouse model was used to evaluate the efficacy of this compound. The compound was administered at varying doses, resulting in a significant reduction in parasitemia (30% at 40 mg/kg) compared to control groups .
Study 2: Antitumor Activity
A comprehensive study assessed the compound's effects on several cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, demonstrating its potential as a therapeutic agent in oncology .
Q & A
Basic: What are the established synthetic routes for N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine, and how are intermediates characterized?
Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 4-methoxybenzylamine with a tetrahydro-2H-pyran-4-yl methanamine derivative under catalytic hydrogenation or using a reducing agent like NaBH. Key intermediates (e.g., imine precursors) are characterized via H/C NMR to confirm regiochemistry and LC-MS to verify molecular weight. For example, in analogous syntheses, intermediates such as 1-(4-methoxyphenyl)-N-(2,2,5-trichloropentylidene)methanamine were purified via silica gel chromatography and analyzed using high-resolution mass spectrometry (HRMS) .
Basic: How can researchers validate the structural integrity of this compound and its derivatives?
Answer:
Structural validation requires a combination of:
- NMR Spectroscopy : H NMR can confirm the presence of methoxy (δ 3.7–3.8 ppm) and tetrahydro-2H-pyran (δ 1.5–4.0 ppm) groups.
- Mass Spectrometry : HRMS or ESI-MS provides exact mass confirmation (e.g., molecular ion peaks matching calculated values).
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry, as seen in related pyran-containing compounds .
Advanced: How can reaction conditions be optimized to improve yield in the presence of steric hindrance from the tetrahydro-2H-pyran moiety?
Answer:
Steric hindrance can be mitigated by:
- Catalyst Selection : Use of Lewis acids like In(OTf) (indium triflate) to stabilize transition states, as demonstrated in analogous alkyne addition reactions (yield improved from 45% to 72%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or toluene) enhance solubility of bulky intermediates.
- Temperature Control : Gradual heating (50–80°C) prevents decomposition of thermally sensitive intermediates .
Advanced: How should researchers address contradictions in reported reactivity of the methoxybenzyl group under acidic conditions?
Answer:
Discrepancies may arise from varying acid strengths or reaction durations. To resolve:
- pH Titration : Monitor deprotection of the methoxy group using dilute HCl (0.1–1 M) and track via TLC.
- Comparative Studies : Replicate conflicting protocols (e.g., 2M HSO vs. 1M HCl) to identify critical thresholds for stability.
- Computational Modeling : Density Functional Theory (DFT) can predict protonation sites and bond dissociation energies .
Advanced: What computational strategies are effective for predicting the regioselectivity of electrophilic substitutions on this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-rich sites (e.g., para to methoxy group).
- HOMO-LUMO Analysis : Predict reactivity toward electrophiles like nitronium ions or acyl chlorides.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize observed regioselectivity in derivatives .
Advanced: How does the tetrahydro-2H-pyran ring influence the compound’s stability in aqueous vs. organic matrices?
Answer:
The pyran ring’s ether oxygen enhances hydrophilicity but may promote hydrolysis under acidic/basic conditions. Stability studies should:
- Monitor Degradation : Use HPLC to track decomposition products in buffers (pH 1–13) over 24–72 hours.
- Compare with Analogues : Substitute pyran with cyclohexane to isolate stability effects.
- Thermogravimetric Analysis (TGA) : Assess thermal stability in solid state (decomposition onset ~200°C observed in similar compounds) .
Basic: What purification techniques are recommended for isolating this compound from byproducts?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate polar byproducts.
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product.
- HPLC-Prep : For high-purity batches (>98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How can researchers predict the biological activity of derivatives using structure-activity relationship (SAR) models?
Answer:
- Pharmacophore Modeling : Identify critical motifs (e.g., methoxybenzyl for receptor binding) using software like Schrödinger.
- In Silico Docking : Screen derivatives against target proteins (e.g., GPCRs) to prioritize synthesis.
- Meta-Analysis : Compare with structurally related compounds (e.g., pyran-containing amines in patent databases) to infer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
